molecular formula C15H20O2 B1239514 Furanogermenone CAS No. 81678-18-4

Furanogermenone

Cat. No.: B1239514
CAS No.: 81678-18-4
M. Wt: 232.32 g/mol
InChI Key: ZLESWHXADLWJPV-VQNWOSHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furanogermenone (CAS 81678-18-4) is an organic compound belonging to the class of germacrane sesquiterpenoids, which are characterized by a cyclodecane ring structure substituted with an isopropyl and two methyl groups . It has the chemical formula C15H20O2 and an average molecular weight of 232.32 g/mol . This compound is identified as a constituent of the volatile essential oils from various Curcuma species, such as Curcuma aeruginosa Roxb., a plant used in traditional medicine . As a specialized plant metabolite, this compound is of significant interest in natural product chemistry and phytochemical research. Its presence in medicinal plants suggests potential value for investigating the biological activities of plant extracts . Researchers can utilize this compound as a standard for the identification and quantification of sesquiterpenoid content in complex botanical samples. While preliminary research points to its role as a component in botanicals with traditional uses, the specific mechanism of action, direct molecular targets, and comprehensive biological profile of isolated this compound require further scientific exploration . This product is intended for research purposes as a chemical reference standard or as a starting material for in vitro biological studies. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

CAS No.

81678-18-4

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(6S,9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)8-13-12(3)9-17-15(13)7-10/h5,9,11H,4,6-8H2,1-3H3/b10-5-/t11-/m0/s1

InChI Key

ZLESWHXADLWJPV-VQNWOSHQSA-N

SMILES

CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C

Isomeric SMILES

C[C@H]1CC/C=C(\CC2=C(CC1=O)C(=CO2)C)/C

Canonical SMILES

CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C

melting_point

46.5-47.5°C

Other CAS No.

81678-18-4

physical_description

Solid

Synonyms

furanogermenone

Origin of Product

United States

Scientific Research Applications

Chemical Composition and Sources

Furanogermenone is primarily found in the essential oils of certain plants, notably those from the genus Neolitsea. It has been identified as a major component in the leaf, bark, and fruit oils of Neolitsea pallens, where it constitutes a significant proportion of the volatile compounds . The chemical structure of this compound allows for various transformations, making it a valuable compound in synthetic organic chemistry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, its presence in essential oils has been linked to significant antibacterial activity, which can be utilized in food preservation and medicinal formulations .

Antioxidant Properties

The compound has shown promising antioxidant activity. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant for developing dietary supplements and functional foods aimed at enhancing health and preventing diseases associated with oxidative damage .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions. This application is particularly relevant in the context of chronic diseases where inflammation plays a critical role .

Synthetic Applications

This compound serves as a precursor for synthesizing various bioactive compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. For example, researchers have successfully transformed this compound into other sesquiterpenoids through various chemical reactions, such as anionic oxy-Cope reactions and selective oxidations .

Case Studies

Study Objective Findings
Chen et al. (2023)Investigate antimicrobial propertiesThis compound demonstrated significant activity against Aspergillus flavus and several bacterial strains .
Nature Study (2024)Analyze chemical composition of Neolitsea pallensIdentified this compound as a major component, highlighting its potential for further pharmacological studies .
RSC Publishing (2014)Synthesize derivatives of this compoundAchieved high yields of modified compounds through anionic oxy-Cope reactions, showcasing its versatility in organic synthesis .

Preparation Methods

Plant Material Selection and Pretreatment

Furanogermenone is extracted from rhizomes of Curcuma species, notably C. xanthorrhiza. Fresh rhizomes (3–5 kg) are typically washed, sliced, and dried to a moisture content of 8–12% before processing. Steam distillation and hydrodistillation are the most common initial extraction techniques, though yields vary significantly based on geographic origin and harvest time.

Steam Distillation and Solvent Extraction

Steam distillation of powdered rhizomes (1.8 kg) at 100–150°C for 5–6 hours yields a crude essential oil (0.19–0.35% w/w) containing this compound as a minor component. Subsequent liquid-liquid partitioning using hexane, chloroform, or ethyl acetate concentrates the sesquiterpenoid fraction. For example, partitioning a methanol extract with chloroform increases this compound purity by 4-fold compared to raw distillate.

Chromatographic Purification

Final isolation employs vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (TLC). A chloroform fraction subjected to VLC with a hexane/ethyl acetate gradient (100:0 to 0:100) elutes this compound at 70:30 solvent ratios, followed by recrystallization in methanol to achieve >95% purity. Reported yields from natural sources remain low (0.02–0.05% of dry rhizome weight), necessitating large biomass inputs for milligram-scale outputs.

Synthetic Routes to this compound

Retrosynthetic Analysis and Scaffold Design

Synthetic efforts leverage (R)-carvone as a chiral starting material due to its structural resemblance to this compound’s germacrane skeleton. A divergency scaffold strategy enables access to multiple sesquiterpenoids through late-stage functionalization (Figure 1). Key intermediates include (R)-carvonic acid (8) and α-methylene-γ-butyrolactone (11), which undergo stereoselective transformations to install the this compound core.

Table 1: Key Synthetic Intermediates and Reaction Conditions

IntermediateSynthesis StepReaction ConditionsYield (%)
(R)-CarvoneStarting materialN/AN/A
(R)-Carvonic acid (8)Oxidation of (R)-carvoneEne-chlorination, KMnO₄ oxidation10–15
α-Methylene-γ-butyrolactone (11)Lactonization of 8K₂CO₃, DMF/MeOH (1:1), 40°C71
Divergency scaffold (15)Alkylation of 11CeCl₃, 2-propenylMgBr, −78°C55

Oxy-Cope Rearrangement and Thermal Ene Reactions

The critical step in this compound synthesis is the oxy-Cope rearrangement of germacranolide intermediate 26, which forms the bicyclic framework. Heating 26 at 190°C induces a-sigmatropic shift followed by a thermal ene reaction, yielding the guaianolide skeleton with the required trans-1,5 and trans-4,5 stereochemistry. Catalytic hydrogenation (Adams catalyst) and Burgess reagent-mediated dehydration install the final substituents.

Functional Group Interconversion

The α-methylene-γ-butyrolactone moiety in intermediate 31 is isomerized to an α,β-unsaturated-γ-butenolide using Shenvi’s hydrogen atom transfer protocol, followed by DIBAL reduction to yield the furan ring characteristic of this compound. This step achieves 78% enantiomeric excess, as confirmed by chiral HPLC.

Comparative Analysis of Extraction vs. Synthesis

Yield and Scalability

Natural extraction provides this compound in 0.02–0.05% yields, requiring >10 kg of rhizomes for gram-scale production. In contrast, the 10-step synthetic route from (R)-carvone achieves an overall yield of 4.2% (1.1 g from 25 g carvone), demonstrating superior scalability.

Stereochemical Control

Synthesis offers precise control over the (6S,9Z) configuration via chiral pool strategies, whereas natural extraction yields racemic mixtures requiring resolution. X-ray crystallography of synthetic this compound confirms absolute configuration matching natural isolates.

Economic and Environmental Considerations

Steam distillation consumes 15–20 kWh/kg of rhizomes, while synthesis requires hazardous reagents like KHMDS and DIBAL. Life-cycle analyses favor synthetic routes for reduced biomass waste, despite higher carbon footprints from solvent use.

Challenges and Optimization Strategies

Instability of Intermediates

(R)-Carvonic acid (8) degrades rapidly at room temperature, necessitating in-situ generation and immediate use. Stabilization via methoxy protection (12) extends shelf-life to 72 hours.

Byproduct Formation in Thermal Reactions

Heating germacranolide 26 above 170°C produces guaianolide 27 as a major byproduct (72% yield). Kinetic trapping at 150°C and catalytic KHMDS suppress side reactions, improving 26’s yield to 68%.

Chromatography-Free Purification

Crystallization-driven purification using methanol/water mixtures (7:3 v/v) recovers 85% of this compound from crude synthetic mixtures, reducing reliance on silica gel chromatography .

Q & A

Basic: What experimental methodologies are recommended for isolating and characterizing Furanogermenone from natural sources?

Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization employs spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of furan and germacrane rings.
  • Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline) for absolute stereochemical determination.

Methodological Considerations:

  • Validate purity using HPLC-UV or GC-MS (>95% purity threshold).
  • Cross-reference spectral data with existing databases (e.g., PubChem, SciFinder) to confirm identity .

Basic: How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Answer:

  • Assay Selection: Use cell lines relevant to the hypothesized mechanism (e.g., cancer lines for cytotoxicity, macrophage models for anti-inflammatory activity).
  • Dose-Response Curves: Test a logarithmic concentration range (e.g., 1–100 µM) to calculate IC₅₀/EC₅₀ values.
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).

Data Validation:

  • Replicate experiments ≥3 times to ensure statistical power (p<0.05 via ANOVA).
  • Use fluorometric/colorimetric assays (e.g., MTT, LDH) to quantify cell viability .

Advanced: What strategies resolve contradictions in reported mechanisms of action (e.g., pro-apoptotic vs. anti-inflammatory effects)?

Answer:

  • Contextual Analysis: Assess experimental conditions (e.g., cell type, dosage, exposure time). For example, apoptosis may dominate at higher doses (>50 µM), while anti-inflammatory effects occur at lower doses (<10 µM).
  • Multi-Omics Integration: Combine transcriptomics and proteomics to identify pathway-specific targets (e.g., NF-κB inhibition vs. caspase-3 activation).
  • Cross-Validation: Reproduce conflicting studies under standardized conditions to isolate variables (e.g., serum concentration in cell culture) .

Advanced: How to optimize in vivo pharmacokinetic studies for this compound?

Answer:

  • Model Selection: Use rodent models (e.g., Sprague-Dawley rats) with intravenous/oral administration to assess bioavailability.
  • Analytical Methods: Employ LC-MS/MS for plasma quantification (LOD ≤1 ng/mL).
  • Parameter Calculation: Use non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂.

Ethical Compliance:

  • Adhere to ARRIVE guidelines for humane endpoints and sample sizes .

Methodological: How to ensure reproducibility in this compound research?

Answer:

  • Data Management Plans (DMPs): Document protocols for raw data storage, metadata annotation, and version control (e.g., using FAIR principles).
  • Open Science Practices: Share spectra, chromatograms, and raw data via repositories (e.g., Zenodo, Figshare).
  • Statistical Rigor: Predefine exclusion criteria and use power analysis to determine sample sizes .

Interdisciplinary: What computational tools validate this compound’s molecular interactions?

Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets (e.g., COX-2, Bcl-2).
  • Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns runs in GROMACS).
  • QSAR Modeling: Corrogate structural analogs to predict toxicity or bioactivity .

Data Analysis: How to address variability in dose-response data across studies?

Answer:

  • Meta-Analysis: Pool data from multiple studies using random-effects models (e.g., RevMan software).
  • Sensitivity Analysis: Identify outliers via Cook’s distance or leverage plots.
  • Standardization: Normalize data to internal controls (e.g., % inhibition relative to baseline) .

Emerging Research: What in silico approaches predict this compound’s off-target effects?

Answer:

  • PharmMapper: Screen for potential off-targets using reverse docking.
  • Pathway Enrichment Analysis: Use KEGG or Reactome to identify unintended signaling cascades.
  • ToxCast Database: Compare structural alerts with known toxicophores .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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